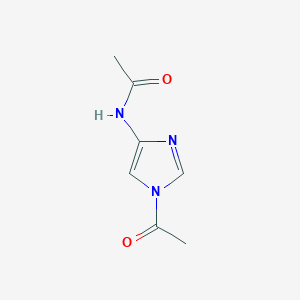

N-(1-acetylimidazol-4-yl)acetamide

Description

N-(1-Acetylimidazol-4-yl)acetamide is a heterocyclic compound featuring an imidazole core substituted with acetyl and acetamide groups at the 1- and 4-positions, respectively. Its molecular formula is C₇H₈N₃O₂, with a molecular weight of 169.16 g/mol. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, confers unique electronic and hydrogen-bonding properties.

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

N-(1-acetylimidazol-4-yl)acetamide |

InChI |

InChI=1S/C7H9N3O2/c1-5(11)9-7-3-10(4-8-7)6(2)12/h3-4H,1-2H3,(H,9,11) |

InChI Key |

RRXZDEKQHUEOCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CN(C=N1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylimidazol-4-yl)acetamide typically involves the acetylation of imidazole derivatives. One common method is the reaction of imidazole with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, yielding N-(1-acetylimidazol-4-yl)acetamide as the primary product .

Industrial Production Methods

Industrial production of N-(1-acetylimidazol-4-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as electrosynthesis, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylimidazol-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: The acetyl group can be substituted with other functional groups, such as halogens or alkyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)

Major Products

The major products formed from these reactions include imidazole-4-carboxylic acid derivatives, imidazole alcohols, and various substituted imidazole compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

N-(1-acetylimidazol-4-yl)acetamide derivatives have been investigated for their potential as anticancer agents. Recent studies have shown that these compounds can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells. For example, imidazole-4-N-acetamide derivatives demonstrated micromolar cytotoxicity against various human tumor cell lines while sparing non-malignant cells, indicating their potential for targeted cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activities. A series of related acetamides were synthesized and tested against a range of pathogens, including bacteria and fungi. These studies revealed promising results, with certain derivatives exhibiting significant antimicrobial effects, suggesting that N-(1-acetylimidazol-4-yl)acetamide could be a valuable scaffold for developing new antimicrobial agents .

Organic Synthesis

N-(1-acetylimidazol-4-yl)acetamide serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. For instance, it can be used in the synthesis of other imidazole derivatives or as a building block for creating novel compounds with enhanced biological activity .

Case Study 1: Inhibition of Cyclin-Dependent Kinases

In a study focused on the design of selective CDK inhibitors, researchers synthesized several N-(1-acetylimidazol-4-yl)acetamide derivatives. The compounds were tested for their ability to inhibit CDK2 and showed IC50 values in the submicromolar range, highlighting their potential as selective therapeutic agents against various cancers .

| Compound | CDK Inhibition (IC50 μM) |

|---|---|

| Compound 1 | 0.5 |

| Compound 2 | 0.3 |

| Compound 3 | 0.7 |

Case Study 2: Antimicrobial Evaluation

A recent evaluation of N-(1-acetylimidazol-4-yl)acetamide derivatives against Mycobacterium tuberculosis showed that specific modifications to the imidazole ring significantly enhanced their activity. The study concluded that these compounds could serve as lead candidates for developing new antitubercular drugs .

| Derivative | Activity Against M. tuberculosis (MIC μg/mL) |

|---|---|

| Derivative A | 5 |

| Derivative B | 10 |

| Derivative C | 15 |

Mechanism of Action

The mechanism of action of N-(1-acetylimidazol-4-yl)acetamide involves its interaction with specific molecular targets. For instance, in cancer research, it targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK activity, leading to the disruption of cell cycle progression and tumor growth .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogues

(a) N-[2-(1H-Imidazol-4-yl)ethyl]acetamide

- Structure : Features an ethyl linker between the imidazole and acetamide groups.

- Molecular Formula : C₇H₁₁N₃O (MW: 153.18 g/mol).

- Key Differences : The ethyl spacer increases flexibility but reduces aromatic conjugation compared to the direct substitution in the target compound. This structural variation impacts solubility and bioavailability .

(b) N-(4-Aminophenyl)acetamide

- Structure: A simple aromatic acetamide with a para-aminophenyl group.

- Molecular Formula : C₈H₁₀N₂O (MW: 150.18 g/mol).

- Key Differences : Lacks a heterocyclic core, resulting in reduced hydrogen-bonding capacity and altered electronic properties. Such derivatives are often used as analgesic intermediates .

(c) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Structure : Combines a dichlorophenyl group with a pyrazole-acetamide system.

- Molecular Formula : C₁₉H₁₇Cl₂N₃O₂ (MW: 406.26 g/mol).

- Key Differences: The dichlorophenyl and pyrazole groups enhance lipophilicity and steric bulk, favoring crystallinity and specific receptor binding.

(d) N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives

- Structure : Benzothiazole core with trifluoromethyl and acetamide substituents.

- Molecular Formula : Varied (e.g., C₁₀H₈F₃N₂OS for the phenyl variant).

- Key Differences : The benzothiazole ring and trifluoromethyl group increase metabolic stability and electron-withdrawing effects, making these compounds potent enzyme inhibitors .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Hydrogen-Bonding Sites |

|---|---|---|---|---|

| N-(1-Acetylimidazol-4-yl)acetamide | 169.16 | ~0.5 | Moderate (DMSO) | 3 (amide + imidazole) |

| N-[2-(1H-Imidazol-4-yl)ethyl]acetamide | 153.18 | -0.2 | High (water) | 4 (amide + imidazole) |

| N-(4-Aminophenyl)acetamide | 150.18 | 1.1 | Low (organic solvents) | 2 (amide + amine) |

| Dichlorophenyl-pyrazole acetamide | 406.26 | 3.8 | Low (aqueous) | 2 (amide) |

*Predicted using fragment-based methods.

Crystallographic and Conformational Analysis

- The dichlorophenyl-pyrazole acetamide () forms hydrogen-bonded dimers (R₂²(10) motif) with dihedral angles between aromatic rings ranging from 54.8° to 77.5° , influencing packing and stability. The target compound’s imidazole ring may adopt similar conformations, with acetyl groups reducing steric repulsion .

Biological Activity

N-(1-acetylimidazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-(1-acetylimidazol-4-yl)acetamide is derived from the imidazole scaffold, which is known for its role in various biological processes. The compound's structure can be represented as follows:

This compound exhibits properties that make it suitable for various pharmacological applications, including antimalarial and anticancer activities.

Antimalarial Activity

Research indicates that derivatives of N-(1-acetylimidazol-4-yl)acetamide exhibit promising antimalarial activity . In vitro studies have shown that these compounds are effective against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum.

Table 1: Antimalarial Activity of N-(1-acetylimidazol-4-yl)acetamide Derivatives

| Compound | IC50 (nM) | Selectivity Index (SI) |

|---|---|---|

| 1 | 50 | 3.6 |

| 2 | 30 | 5.0 |

| 3 | 70 | 2.8 |

The selectivity index (SI) is defined as the ratio of the IC50 value against mammalian cells to the IC50 value against P. falciparum, indicating a favorable profile for these compounds in targeting malaria without significant cytotoxic effects on human cells .

Anticancer Activity

N-(1-acetylimidazol-4-yl)acetamide derivatives have also been investigated for their anticancer properties . Recent studies have demonstrated their ability to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation.

Table 2: CDK Inhibition Potency of Imidazole Derivatives

| Compound | CDK Target | IC50 (µM) |

|---|---|---|

| 1 | CDK2 | 0.5 |

| 2 | CDK5 | 0.8 |

| 3 | CDK9 | 0.3 |

These compounds showed selective inhibition against various CDK targets, with compound 2 demonstrating the highest potency against CDK2, which is crucial for cell proliferation in cancer .

The mechanisms through which N-(1-acetylimidazol-4-yl)acetamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound binds to specific kinase domains, preventing substrate phosphorylation and thereby disrupting cell cycle progression.

- Induction of Apoptosis : Studies have indicated that treatment with these derivatives can lead to increased apoptosis in cancer cell lines, suggesting a potential pathway for therapeutic intervention.

Case Studies and Clinical Implications

Several case studies have highlighted the potential clinical applications of N-(1-acetylimidazol-4-yl)acetamide derivatives:

- Antimalarial Efficacy : A study involving mice treated with these compounds showed a significant reduction in parasitemia levels compared to control groups, indicating effective antimalarial action .

- Cancer Cell Line Studies : In vitro experiments with ovarian cancer cell lines demonstrated that these compounds could significantly reduce cell viability at low concentrations, supporting their development as anticancer agents .

Q & A

Q. Table 1: Key Spectral Signatures

| Technique | Key Peaks | Functional Group |

|---|---|---|

| H NMR | δ 8.2 (s, 1H) | Imidazole H |

| C NMR | δ 168.5 ppm | Acetamide C=O |

| IR | 1675 cm | Amide I band |

Basic: What synthetic routes are reported for N-(1-acetylimidazol-4-yl)acetamide?

Answer:

Synthesis typically involves multi-step organic reactions:

Imidazole Acetylation : React 4-aminoimidazole with acetyl chloride in anhydrous THF under nitrogen, followed by quenching with aqueous NaHCO .

Amide Formation : Couple the acetylated intermediate with acetic anhydride using a base (e.g., pyridine) to form the acetamide group. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Critical Parameters :

- Reaction Solvent : Anhydrous conditions prevent hydrolysis of acetyl groups.

- Purification : Use preparative HPLC for high-purity yields (>95%) .

Advanced: How can reaction yields be optimized given steric hindrance in the imidazole ring?

Answer:

Steric effects in the imidazole ring may reduce nucleophilic substitution efficiency. Strategies include:

- Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to enhance acylation rates .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Advanced: How to resolve contradictions in reported toxicity or carcinogenicity data?

Answer:

Discrepancies in toxicity profiles (e.g., carcinogenic potential) require:

- Dose-Response Studies : Compare TDLo (lowest toxic dose) values across models (e.g., rodent vs. in vitro assays) .

- Metabolite Analysis : Identify reactive intermediates (e.g., epoxides) via LC-MS to assess bioactivation pathways .

- Species-Specific Sensitivity : Cross-reference data with structurally similar compounds (e.g., N-(1-methoxyfluorenyl)acetamide, which shows species-dependent carcinogenicity) .

Advanced: What methodologies are used to study the compound’s stability under physiological conditions?

Answer:

- pH Stability Assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 254 nm .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C) .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Advanced: How can computational modeling predict interactions with biological targets?

Answer:

- Docking Simulations : Use AutoDock Vina to model binding to imidazole-recognizing enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with the acetamide carbonyl .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding affinity (ΔG) .

Advanced: How to differentiate regioisomers using advanced spectroscopic techniques?

Answer:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded spectral regions (e.g., imidazole protons) .

- X-ray Crystallography : Determine crystal packing and confirm substitution patterns (e.g., 1-acetyl vs. 4-acetyl positions) .

Advanced: What strategies are used to design structure-activity relationship (SAR) studies?

Answer:

- Analog Synthesis : Modify the imidazole ring (e.g., substituents at N1 or C4) and test for changes in bioactivity .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., acetamide oxygen) using MOE software .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols .

- Storage : Keep in amber vials at –20°C to prevent moisture absorption .

Advanced: How to validate purity for pharmacological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.